2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid
Overview
Description
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidenehydrazinyl group attached to a sulfobenzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as thiazole and thiosemicarbazone derivatives, are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins .
Mode of Action
For instance, thiazole derivatives have been shown to inhibit matrix metallo-proteinases, kinases, and anti-apoptotic BCL2 family proteins , which could potentially lead to the inhibition of cancer cell proliferation.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation, apoptosis, and possibly others . The downstream effects of these changes could include the inhibition of cancer cell growth and the induction of cell death.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may inhibit cancer cell proliferation and induce cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid typically involves the condensation reaction between benzylidenehydrazine and 5-sulfobenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone group.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Benzylidenehydrazinyl)-4-methylthiazole
- 2-(2-Benzylidenehydrazinyl)-4-methylbenzothiazole
- 2-(2-Benzylidenehydrazinyl)-5-nitrobenzoic acid
Uniqueness
2-(2-Benzylidenehydrazinyl)-5-sulfobenzoic acid is unique due to the presence of both the benzylidenehydrazinyl and sulfobenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Properties
IUPAC Name |
2-(2-benzylidenehydrazinyl)-5-sulfobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c17-14(18)12-8-11(22(19,20)21)6-7-13(12)16-15-9-10-4-2-1-3-5-10/h1-9,16H,(H,17,18)(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHZWOZTIIKKRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)S(=O)(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68645-45-4 | |
Record name | 2-[2-(Phenylmethylene)hydrazinyl]-5-sulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68645-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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